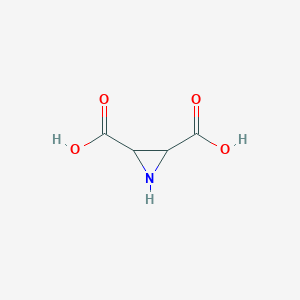
N-Carbobenzoxyglycine 1,2-dibromoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbobenzoxyglycine 1,2-dibromoethyl ester is a chemical compound with the molecular formula C12H13Br2NO4 and a molecular weight of 395.044 . This compound is known for its antifertility and antiproteolytic activities . It is a derivative of glycine, an amino acid, and is often used in scientific research due to its unique properties.
Vorbereitungsmethoden
The synthesis of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the reaction of N-carbobenzoxyglycine with active halogen compounds and triethylamine in ethyl acetate . The reaction conditions typically include the use of a palladium chloride catalyst and vinyl acetate for the preparation of vinyl esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
N-Carbobenzoxyglycine 1,2-dibromoethyl ester undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include active halogen compounds and triethylamine . The major products formed from these reactions are typically other esters or derivatives of the original compound. The compound’s antifertility activity is linked to its ability to inhibit the proteolytic activity of sperm’s acrosomal enzyme, acrosin .
Wissenschaftliche Forschungsanwendungen
N-Carbobenzoxyglycine 1,2-dibromoethyl ester has several scientific research applications. It is primarily used in studies related to antifertility and antiproteolytic activities . In biology and medicine, it has been tested for its ability to reduce pregnancy percentages and the number of fetuses per litter in mice . Additionally, it is used in enzymatic activity studies, particularly in the inhibition of acrosin enzymatic activity . Its unique properties make it valuable in various fields of research, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the inhibition of proteolytic enzymes, particularly acrosin . Acrosin is an enzyme found in sperm that plays a crucial role in fertilization. By inhibiting this enzyme, the compound reduces the ability of sperm to fertilize the ovum, thereby exhibiting antifertility effects . The molecular targets and pathways involved in this mechanism are primarily related to the enzymatic activity of acrosin and its inhibition.
Vergleich Mit ähnlichen Verbindungen
N-Carbobenzoxyglycine 1,2-dibromoethyl ester can be compared with other N-carbobenzoxy amino acid derivatives, such as N-carbobenzoxy L-phenylalanine, N-carbobenzoxy L-leucine, and N-carbobenzoxy L-proline . These compounds also exhibit antifertility activities but differ in their specific enzymatic targets and efficacy. The uniqueness of this compound lies in its specific inhibition of acrosin and its effectiveness in reducing pregnancy percentages when administered intravaginally .
Eigenschaften
CAS-Nummer |
64187-25-3 |
|---|---|
Molekularformel |
C12H13Br2NO4 |
Molekulargewicht |
395.04 g/mol |
IUPAC-Name |
1,2-dibromoethyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13Br2NO4/c13-6-10(14)19-11(16)7-15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17) |
InChI-Schlüssel |
CMTVPQLIRWBCIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


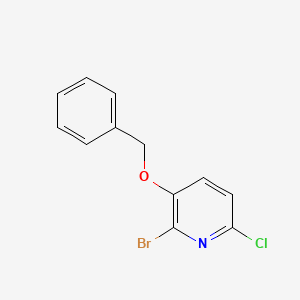


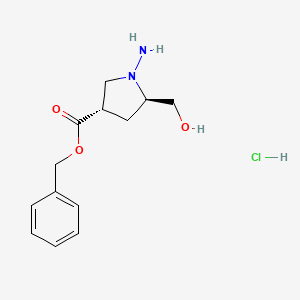
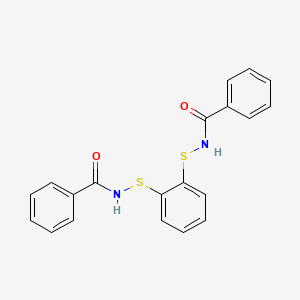
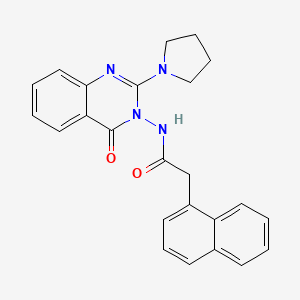
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)

![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
